Benzvalene
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Overview
Description
Benzvalene is an organic compound and one of several isomers of benzene. It is known for its highly strained structure and unique properties. This compound was first synthesized in 1967 by K. E. Wilzbach and colleagues through the photolysis of benzene . The compound is characterized by its tricyclic structure, which includes a three-membered ring fused to a four-membered ring, making it highly reactive and unstable.
Preparation Methods
Synthetic Routes and Reaction Conditions: The initial synthesis of benzvalene involved the photolysis of benzene. a more efficient method was developed by Thomas J. Katz and colleagues in 1971. This method involves treating cyclopentadiene with methyllithium in dimethyl ether, followed by dichloromethane and methyllithium in diethyl ether at -45°C . This compound can also be formed in low yields by irradiating benzene at wavelengths between 237 to 254 nm .
Industrial Production Methods: Due to its high reactivity and instability, this compound is not produced on an industrial scale. Its synthesis is typically confined to laboratory settings for research purposes.
Chemical Reactions Analysis
Types of Reactions: Benzvalene undergoes various types of chemical reactions, including rearrangements and interconversions. One of the most notable reactions is its conversion to benzene, which occurs with a chemical half-life of approximately 10 days . This transition is believed to proceed through a diradical intermediate .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation reactions are limited.
Substitution: Substitution reactions are also rare, given the compound’s high reactivity and tendency to rearrange.
Major Products: The primary product formed from this compound reactions is benzene, resulting from its rearrangement .
Scientific Research Applications
Benzvalene has been primarily studied for its unique structural properties and potential applications in synthetic chemistry. Its highly strained structure makes it a valuable intermediate in the synthesis of other complex organic molecules. Additionally, this compound can be polymerized through a ring-opening metathesis polymerization (ROMP) process to form polythis compound, which contains highly strained bicyclobutane rings . This polymer can be isomerized to 1,3-dienes, making it a precursor to polyacetylene .
Mechanism of Action
Benzvalene is one of several valence isomers of benzene, including Dewar benzene, prismane, and bicyclopropenyl . Compared to these isomers, this compound is unique due to its tricyclic structure and high strain energy. Dewar benzene, for example, has a less strained structure and is more stable than this compound . Prismane and bicyclopropenyl also differ in their structural configurations and stability profiles .
Comparison with Similar Compounds
Dewar Benzene: Another valence isomer of benzene with a less strained structure.
Prismane: A benzene isomer with a different structural configuration.
Bicyclopropenyl: Another benzene isomer with unique bonding and reactivity.
Properties
CAS No. |
659-85-8 |
---|---|
Molecular Formula |
C6H6 |
Molecular Weight |
78.11 g/mol |
IUPAC Name |
tricyclo[3.1.0.02,6]hex-3-ene |
InChI |
InChI=1S/C6H6/c1-2-4-5-3(1)6(4)5/h1-6H |
InChI Key |
VMQPMGHYRISRHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C3C1C23 |
Origin of Product |
United States |
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